3-(3-Fluoro-4-(hydroxymethyl)phenyl)piperidine-2,6-dione
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Overview
Description
3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione is an organic compound with the molecular formula C12H12FNO3 and a molecular weight of 237.23 g/mol This compound is characterized by the presence of a fluorine atom, a hydroxymethyl group, and a piperidinedione core structure
Preparation Methods
The synthesis of 3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-(hydroxymethyl)benzaldehyde with piperidine-2,6-dione under specific reaction conditions. The reaction typically requires a suitable solvent, such as methanol or ethanol, and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carbonyl groups in the piperidinedione core can be reduced to hydroxyl groups using reducing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the carbonyl groups results in a dihydroxy derivative .
Scientific Research Applications
3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity . The piperidinedione core structure provides stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione can be compared with other similar compounds, such as:
3-fluoro-4-(hydroxymethyl)benzonitrile: This compound has a similar fluorine and hydroxymethyl substitution pattern but differs in the core structure.
3-fluoro-4-(hydroxymethyl)phenylboronic acid: This compound contains a boronic acid group instead of the piperidinedione core.
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: This compound has a different core structure but shares the presence of a fluorine atom.
The uniqueness of 3-[3-fluoro-4-(hydroxymethyl)phenyl]-2,6-Piperidinedione lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H12FNO3 |
---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
3-[3-fluoro-4-(hydroxymethyl)phenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H12FNO3/c13-10-5-7(1-2-8(10)6-15)9-3-4-11(16)14-12(9)17/h1-2,5,9,15H,3-4,6H2,(H,14,16,17) |
InChI Key |
JCEDGPUXKKTKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=CC(=C(C=C2)CO)F |
Origin of Product |
United States |
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